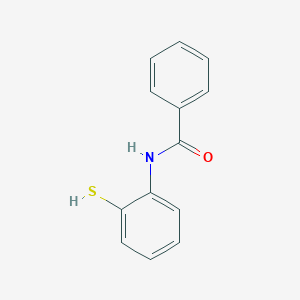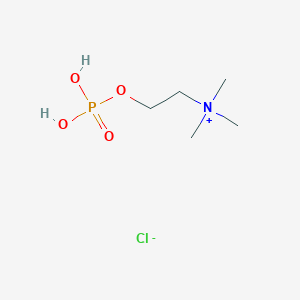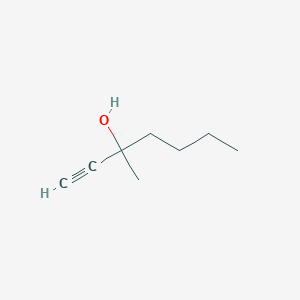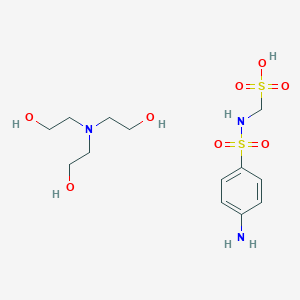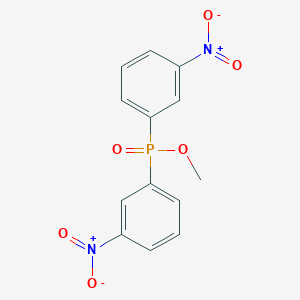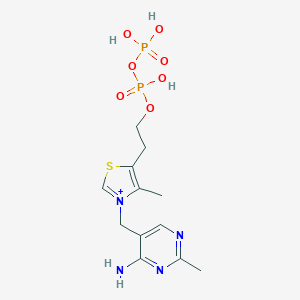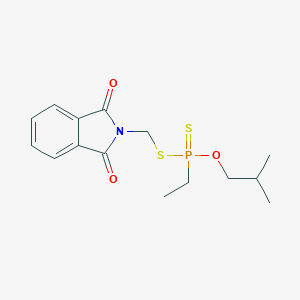
Casil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Casil, also known as calcium silicate, is a compound that has been widely used in various fields, including construction, food, and medicine. In recent years, Casil has gained attention in the scientific research community due to its unique properties and potential applications in biomedicine. In
Mécanisme D'action
The mechanism of action of Casil is not fully understood. However, it is believed that Casil interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Casil can also stimulate the immune system and promote the production of cytokines.
Effets Biochimiques Et Physiologiques
Casil has been shown to have various biochemical and physiological effects. It can enhance the activity of antioxidant enzymes and reduce oxidative stress. Casil can also promote cell proliferation and differentiation. In addition, it can stimulate the production of extracellular matrix proteins, such as collagen and elastin.
Avantages Et Limitations Des Expériences En Laboratoire
Casil has several advantages for lab experiments. It is biocompatible, biodegradable, and non-toxic. It can be easily synthesized and modified to suit specific applications. However, Casil also has limitations. It can be difficult to control the particle size and morphology during synthesis. In addition, the biological effects of Casil can vary depending on the concentration and surface properties.
Orientations Futures
There are several future directions for the study of Casil. One area of research is the development of Casil-based drug delivery systems for targeted therapy. Another area is the use of Casil in tissue engineering and regenerative medicine. Casil can also be investigated for its potential use in immunotherapy and cancer therapy.
Conclusion:
In conclusion, Casil is a versatile compound with potential applications in various fields, including biomedicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Casil have been discussed in this paper. Further research is needed to fully understand the potential of Casil in biomedicine and to develop effective Casil-based therapies.
Méthodes De Synthèse
Casil can be synthesized through various methods, including sol-gel, hydrothermal, and solid-state reactions. The sol-gel method involves the formation of a colloidal suspension of silicate precursors, which are then hydrolyzed and condensed to form a gel. The gel is then dried and calcined to obtain Casil. The hydrothermal method involves the reaction of silicate precursors in an aqueous solution at high temperature and pressure. The solid-state reaction involves the reaction of Casil oxide and silica under high temperature and pressure.
Applications De Recherche Scientifique
Casil has been extensively studied for its potential applications in biomedicine. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Casil has been used in drug delivery systems, tissue engineering, and bone regeneration. It has also been investigated for its potential use in cancer therapy.
Propriétés
Numéro CAS |
16537-52-3 |
|---|---|
Nom du produit |
Casil |
Formule moléculaire |
C15H20NO3PS2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |
Clé InChI |
CDSZITPHFYDYIK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



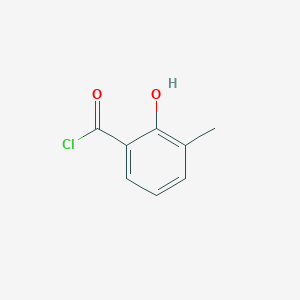
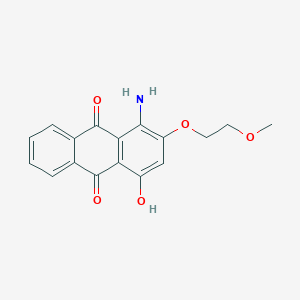

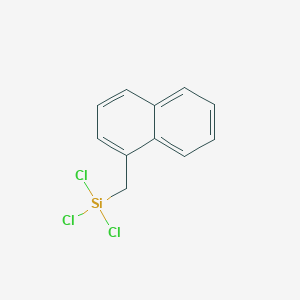
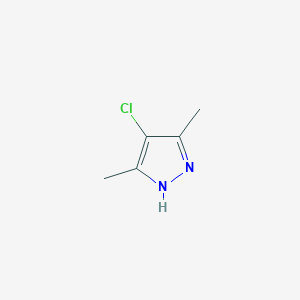
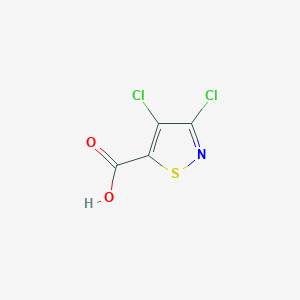
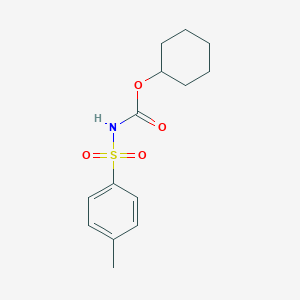
![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)
